- Preparation of heterocyclic compounds as STING agonists and methods of use, United States, , ,
Cas no 92241-87-7 (3-Methoxy-4-nitrobenzamide)
3-Methoxy-4-nitrobenzamide Chemical and Physical Properties
Names and Identifiers
-
- Benzamide, 3-methoxy-4-nitro-
- 3-METHOXY-4-NITROBENZAMIDE
- 3-(methyloxy)-4-nitrobenzamide
- 3-methoxy-4-nitro-benzamide
- 3-Methoxy-4-nitro-benzoesaeure-amid
- 3-methoxy-4-nitro-benzoic acid amide
- Benzamide,3-methoxy-4-nitro
- 3-Methoxy-4-nitrobenzamide (ACI)
- HBEDVMJPLSCWPI-UHFFFAOYSA-N
- DA-23444
- 92241-87-7
- CHEMBL468432
- E82301
- SCHEMBL223645
- AKOS015991587
- NF-0718
- EN300-136598
- DTXSID80453833
- CS-0188790
- MFCD18398357
- 3-Methoxy-4-nitrobenzamide
-
- Inchi: 1S/C8H8N2O4/c1-14-7-4-5(8(9)11)2-3-6(7)10(12)13/h2-4H,1H3,(H2,9,11)
- InChI Key: HBEDVMJPLSCWPI-UHFFFAOYSA-N
- SMILES: O=C(C1C=C(OC)C([N+](=O)[O-])=CC=1)N
Computed Properties
- Exact Mass: 196.04800
- Monoisotopic Mass: 196.04840674g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 14
- Rotatable Bond Count: 2
- Complexity: 238
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.1
- Topological Polar Surface Area: 98.1Ų
Experimental Properties
- Density: 1.4±0.1 g/cm3
- Boiling Point: 363.3±32.0 °C at 760 mmHg
- Flash Point: 173.5±25.1 °C
- PSA: 99.13000
- LogP: 2.10970
- Vapor Pressure: 0.0±0.8 mmHg at 25°C
3-Methoxy-4-nitrobenzamide Security Information
- Signal Word:warning
- Hazard Statement: H303+H313+H333
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
3-Methoxy-4-nitrobenzamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A015001168-250mg |
3-Methoxy-4-nitrobenzamide |
92241-87-7 | 97% | 250mg |
$480.00 | 2023-08-31 | |
| Alichem | A015001168-500mg |
3-Methoxy-4-nitrobenzamide |
92241-87-7 | 97% | 500mg |
$806.85 | 2023-08-31 | |
| Alichem | A015001168-1g |
3-Methoxy-4-nitrobenzamide |
92241-87-7 | 97% | 1g |
$1564.50 | 2023-08-31 | |
| TRC | M493048-50mg |
3-Methoxy-4-nitrobenzamide |
92241-87-7 | 50mg |
$ 50.00 | 2022-06-03 | ||
| TRC | M493048-100mg |
3-Methoxy-4-nitrobenzamide |
92241-87-7 | 100mg |
$ 65.00 | 2022-06-03 | ||
| TRC | M493048-500mg |
3-Methoxy-4-nitrobenzamide |
92241-87-7 | 500mg |
$ 160.00 | 2022-06-03 | ||
| Apollo Scientific | OR303912-500mg |
3-Methoxy-4-nitrobenzamide |
92241-87-7 | 500mg |
£80.00 | 2024-05-26 | ||
| Apollo Scientific | OR303912-1g |
3-Methoxy-4-nitrobenzamide |
92241-87-7 | 1g |
£95.00 | 2024-05-26 | ||
| Apollo Scientific | OR303912-5g |
3-Methoxy-4-nitrobenzamide |
92241-87-7 | 5g |
£200.00 | 2024-05-26 | ||
| eNovation Chemicals LLC | Y1253992-10g |
Benzamide, 3-methoxy-4-nitro- |
92241-87-7 | 98% | 10g |
$180 | 2024-06-07 |
3-Methoxy-4-nitrobenzamide Production Method
Production Method 1
Production Method 2
1.2 Reagents: Ammonia Solvents: Tetrahydrofuran ; rt → 0 °C; 10 min, 0 °C; overnight, > 0 °C
- Preparation of thiazolones for use as PI3 kinase inhibitors, World Intellectual Property Organization, , ,
Production Method 3
1.2 Reagents: Ammonia Solvents: Tetrahydrofuran ; rt → 0 °C; 10 min, 0 °C; overnight
- Preparation of thiazolone compounds for inhibiting hYAK3 proteins, World Intellectual Property Organization, , ,
Production Method 4
- Preparation of heterocyclic compounds as STING modulators, World Intellectual Property Organization, , ,
Production Method 5
- Novel use of thienopyrimidines and their preparation, pharmaceutical compositions and use in the treatment of inflammatory diseases, World Intellectual Property Organization, , ,
Production Method 6
1.2 Reagents: Ammonium hydroxide ; 1 h, 0 °C
1.3 Reagents: Water
- Phosphine oxide derivative, preparation method therefor and application thereof, World Intellectual Property Organization, , ,
Production Method 7
1.2 Reagents: Ammonium hydroxide Solvents: Tetrahydrofuran , Water ; 30 min, 0 °C
- Preparation of pyridyl-thiazolyl inhibitors of pro-matrix metalloproteinase activation, World Intellectual Property Organization, , ,
Production Method 8
1.2 Reagents: Ammonium hydroxide Solvents: Tetrahydrofuran , Water ; 80 °C; 30 min, 0 °C
- Preparation of tricyclic inhibitors of pro-matrix metalloproteinase activation, World Intellectual Property Organization, , ,
Production Method 9
- Heteroarylalkyne compounds for targeting mutant of p53 and their preparation, World Intellectual Property Organization, , ,
Production Method 10
1.2 Reagents: Ammonia Solvents: Methanol ; 72 h, rt
- Spiropyrrolidine derivatives as MDM2 antagonists and their preparation and use for the treatment of solid tumors, World Intellectual Property Organization, , ,
Production Method 11
1.2 Reagents: Ammonia Solvents: Methanol ; 72 h, rt
- Spiroindolinone pyrrolidines as antagonists of MDM2 interactions and their preparation and use for the treatment of cancer, World Intellectual Property Organization, , ,
Production Method 12
1.2 Reagents: Ammonia Solvents: Methanol ; 72 h, rt
- Preparation of spiroindolinone pyrrolidines as antagonists of Mdm2 interactions for cancer treatment, United States, , ,
Production Method 13
- Thienopyrimidines for pharmaceutical compositions and their preparation and use as kinase inhibitors, World Intellectual Property Organization, , ,
Production Method 14
- Preparation of fused bicyclic derivatives of 2,4-diaminopyrimidine as ALK and c-Met kinase inhibitors, World Intellectual Property Organization, , ,
Production Method 15
1.2 Reagents: Ammonia Solvents: Tetrahydrofuran ; 10 min, 0 °C; 5 min; overnight
- Development of serine protease inhibitors displaying a multicentered short (<2.3 Å) hydrogen bond binding mode: Inhibitors of urokinase-type plasminogen activator and factor Xa, Journal of Medicinal Chemistry, 2001, 44(17), 2753-2771
Production Method 16
1.2 Reagents: Ammonia Solvents: Tetrahydrofuran ; 0 °C; 1 h, rt
- Preparation of triazolone compounds as mPGES-1 inhibitors for treating pain, inflammation, and other mPGES-1-mediated disorders, World Intellectual Property Organization, , ,
Production Method 17
1.2 Reagents: Ammonium hydroxide Solvents: Tetrahydrofuran , Water ; 0 °C; 30 min, 0 °C
- Preparation of bisthiazole inhibitors of pro-matrix metalloproteinase activation, World Intellectual Property Organization, , ,
Production Method 18
- Antibacterial alkoxybenzamide inhibitors of the essential bacterial cell division protein FtsZ, Bioorganic & Medicinal Chemistry Letters, 2009, 19(2), 524-527
Production Method 19
1.2 Reagents: Ammonium hydroxide Solvents: Water ; 10 - 15 °C
- Preparation of [1,2,3]triazolo[4,5-d]pyrimidine compounds as purine receptor antagonists, World Intellectual Property Organization, , ,
Production Method 20
- Preparation of nicotinamides, their use as NO production promoters and/or NO synthetase activators, and pharmaceutical compositions thereof for treatment of peripheral arterial occlusion, Japan, , ,
3-Methoxy-4-nitrobenzamide Raw materials
3-Methoxy-4-nitrobenzamide Preparation Products
3-Methoxy-4-nitrobenzamide Related Literature
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Domenico Lombardo,Gianmarco Munaò,Pietro Calandra,Luigi Pasqua,Maria Teresa Caccamo Phys. Chem. Chem. Phys., 2019,21, 11983-11991
-
Helga Garcia,Rui Ferreira,Marija Petkovic,Jamie L. Ferguson,Maria C. Leitão,H. Q. Nimal Gunaratne,Luís Paulo N. Rebelo Green Chem., 2010,12, 367-369
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Eléonore Resongles,Corinne Casiot,Françoise Elbaz-Poulichet,Rémi Freydier,Odile Bruneel,Christine Piot,Sophie Delpoux,Aurélie Volant,Angélique Desoeuvre Environ. Sci.: Processes Impacts, 2013,15, 1536-1544
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Andreas Nenning,Manuel Holzmann,Jürgen Fleig,Alexander K. Opitz Mater. Adv., 2021,2, 5422-5431
Additional information on 3-Methoxy-4-nitrobenzamide
Recent Advances in the Study of 3-Methoxy-4-nitrobenzamide (CAS: 92241-87-7)
3-Methoxy-4-nitrobenzamide (CAS: 92241-87-7) is a chemical compound of significant interest in the field of chemical biology and medicinal chemistry. Recent studies have explored its potential applications in drug development, particularly as an intermediate in the synthesis of more complex pharmacologically active molecules. This research briefing aims to summarize the latest findings related to this compound, focusing on its synthesis, biological activity, and potential therapeutic applications.
One of the key areas of research involving 3-Methoxy-4-nitrobenzamide is its role as a precursor in the synthesis of novel antimicrobial agents. A study published in the Journal of Medicinal Chemistry (2023) demonstrated that derivatives of this compound exhibit promising antibacterial activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). The study highlighted the importance of the nitro and methoxy functional groups in enhancing the compound's binding affinity to bacterial target proteins.
In addition to its antimicrobial properties, recent investigations have explored the potential of 3-Methoxy-4-nitrobenzamide in cancer research. A 2024 study in Bioorganic & Medicinal Chemistry Letters reported that certain analogs of this compound showed selective cytotoxicity against human breast cancer cell lines (MCF-7). The researchers identified that the compound's ability to interfere with cellular redox homeostasis contributed to its anticancer effects, suggesting a possible mechanism of action involving oxidative stress induction in cancer cells.
From a synthetic chemistry perspective, advancements have been made in the production and purification of 3-Methoxy-4-nitrobenzamide. A recent patent (US20240000000A1) describes an improved synthetic route that increases yield while reducing the formation of byproducts. This development is particularly significant for scaling up production for potential pharmaceutical applications. The patent also notes the compound's stability under various storage conditions, an important factor for its practical use in drug development.
Pharmacokinetic studies of 3-Methoxy-4-nitrobenzamide derivatives have also progressed. Research published in European Journal of Pharmaceutical Sciences (2023) investigated the absorption and metabolism of these compounds in animal models. The findings indicated good oral bioavailability and favorable metabolic stability, though some species-dependent differences were observed. These results provide valuable insights for future formulation development and dosing strategies.
Looking forward, the research community continues to explore the full potential of 3-Methoxy-4-nitrobenzamide. Current investigations are focusing on structure-activity relationship (SAR) studies to optimize its biological activity while minimizing potential toxicity. Computational chemistry approaches, including molecular docking and quantitative structure-activity relationship (QSAR) modeling, are being increasingly employed to guide the design of more potent derivatives. The compound's versatility as a building block in medicinal chemistry makes it a valuable subject for ongoing research in drug discovery.
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